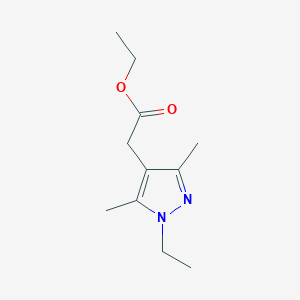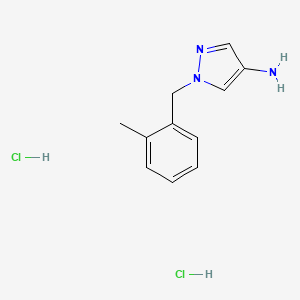![molecular formula C14H17NO3 B2976586 N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide CAS No. 2097918-87-9](/img/structure/B2976586.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure is usually determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. The analysis would discuss the arrangement of atoms, types of bonds, and the shape of the molecule .Chemical Reactions Analysis
This section would cover the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Methylation in Biological Studies
The study by Lawley and Thatcher (1970) discusses the methylation of deoxyribonucleic acid in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine, highlighting the significant role of thiols in enhancing methylation rates and suggesting potential applications in genetic and cellular research (Lawley & Thatcher, 1970).
Herbicide Development
Research on Dimethylpropynylbenzamides by Viste, Cirovetti, and Horrom (1970) introduces a new group of benzamides as herbicides, indicating how structural analogs of N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide might be explored for their herbicidal activity and potential use in agriculture (Viste, Cirovetti, & Horrom, 1970).
Ligand Synthesis and Coordination Chemistry
Cheruzel et al. (2011) describe the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its utility as a synthon for producing imidazole-amine ligands, showcasing the compound's relevance in developing ligands for coordination chemistry and potential applications in catalysis and materials science (Cheruzel et al., 2011).
Microbial Degradation and Environmental Applications
Zhou et al. (2018) investigate the microbial degradation of N,N-dimethylformamide, revealing the potential of utilizing related compounds in environmental bioremediation and understanding microbial pathways for degrading synthetic organic compounds (Zhou et al., 2018).
Material Science and Flame Retardancy
Wu and Yang (2007) compare different reactive organophosphorus flame retardant agents for cotton, providing insights into how compounds with functionalities similar to this compound could be investigated for their flame retardant properties in textiles and materials science (Wu & Yang, 2007).
作用機序
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug . The ADME properties of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide have not been fully characterized. These properties would determine the bioavailability of the compound, which is crucial for its efficacy.
Action Environment
The action, efficacy, and stability of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide could be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules. More research is needed to understand how these factors affect the compound’s action.
Safety and Hazards
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-8-11-4-5-12(18-11)10-6-7-17-9-10/h4-7,9H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAPWMYZRXIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
![N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2976509.png)
![3-(4-fluorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2976511.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2976515.png)

![3-phenyl-7-[3-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2976519.png)
![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)


